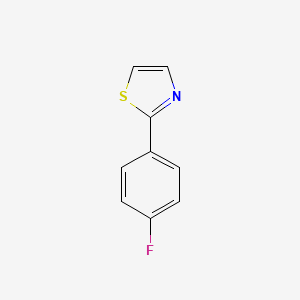

2-(4-Fluorophenyl)thiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAFKSDODCFYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311059 | |

| Record name | 2-(4-Fluorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005196-13-3 | |

| Record name | 2-(4-Fluorophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005196-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Fluorophenyl Thiazole and Its Derivatives

Classical Approaches to Thiazole (B1198619) Ring Formation Featuring 4-Fluorophenyl Substitution

The most established and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis. derpharmachemica.comchim.it This reaction typically involves the condensation of an α-haloketone with a thioamide. derpharmachemica.comnih.gov For the synthesis of 2-(4-fluorophenyl)thiazole, this involves the reaction of a suitable thioamide with an α-haloketone bearing a 4-fluorophenyl group. A common precursor, 2-bromo-1-(4-fluorophenyl)ethanone, is synthesized by the bromination of 4-fluoroacetophenone. researchgate.netnih.gov This α-haloketone is then reacted with a thioamide, such as thioformamide, to yield the target this compound.

Another classical approach involves the reaction of 4-fluorobenzaldehyde (B137897) with cysteamine, which cyclizes to form a thiazolidine (B150603) intermediate that can be subsequently oxidized to the thiazole. evitachem.com Variations of the Hantzsch synthesis have been developed to improve yields and simplify procedures, including one-pot multicomponent reactions where the α-haloketone, a thiourea (B124793) or thioamide, and another carbonyl compound react together. researchgate.netresearchgate.net For instance, substituted 2-aminothiazole (B372263) derivatives can be prepared by reacting α-bromoarylethanones with thiourea. chim.it A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized by condensing 2-bromo-4-fluoroacetophenone with various thiosemicarbazones in refluxing ethanol, achieving moderate to good yields. nih.govacs.org

Table 1: Examples of Classical Synthesis of this compound Derivatives

| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 2-Bromo-4-fluoroacetophenone, Thiosemicarbazones | Ethanol, Reflux, 4-5h | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 61-80 | nih.govacs.org |

| α-Bromoarylethanones, Thiourea | Various conditions | 2-Amino-4-arylthiazoles | Not specified | chim.it |

| 3-Bromo-4-fluorobenzaldehyde, Cysteamine | Reflux | 2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine | Not specified | evitachem.com |

| 4-Fluoroacetophenone, Bromine | Not specified | 2-Bromo-1-(4-fluorophenyl)ethanone | Not specified | researchgate.net |

Contemporary Catalytic Reactions for this compound Synthesis

Modern synthetic chemistry has introduced more efficient and selective methods for the preparation of this compound, moving beyond the classical approaches. These contemporary methods often rely on metal-catalyzed cross-coupling reactions and embrace the principles of green chemistry.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis, particularly with palladium, has become a powerful tool for forming the C-C bond between the thiazole ring and the 4-fluorophenyl group. rsc.orgrsc.org These methods offer a modular approach, allowing for the late-stage introduction of the aryl group.

One of the most prominent cross-coupling reactions utilized is the Suzuki-Miyaura coupling. nih.gov This reaction typically involves the coupling of a halo-thiazole (e.g., 2-bromothiazole) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. nih.govrsc.org For example, 4-substituted-2[3-(adamant-1-yl)-4-fluorophenyl]thiazoles have been synthesized via a Suzuki-Miyaura coupling between (3-adamant-1-yl)-(4-fluorophenyl)boronic acid and a 2-thiazole bromide. nih.gov Similarly, Stille coupling, which uses organostannane reagents, provides another efficient route to these compounds. nih.gov

Direct C-H arylation has emerged as a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials. rsc.orgelsevierpure.com In this approach, an unfunctionalized thiazole can be directly coupled with a 4-fluorophenyl halide or equivalent. rsc.orgthieme-connect.com Palladium catalysts are commonly employed to facilitate the regioselective arylation at the C2, C4, or C5 position of the thiazole ring. rsc.orgthieme-connect.comsorbonne-universite.fr For instance, palladium-catalyzed direct C5-arylation of 2-alkylthiazoles is a well-established reaction. thieme-connect.com Nickel-catalyzed systems have also proven effective for the synthesis of 2-arylthiazoles, sometimes offering better yields for sterically hindered or electron-deficient substrates. rsc.org

Table 2: Transition-Metal-Catalyzed Syntheses

| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Thiazole bromide, (3-adamant-1-yl)-(4-fluorophenyl)boronic acid | Palladium catalyst | 4-Substituted-2[3-(adamant-1-yl)-4-fluorophenyl]thiazoles | nih.gov |

| Direct C-H Arylation | Thiazole, Aryl halide | Palladium or Nickel catalyst | Arylthiazoles | rsc.orgrsc.org |

| C5-Arylation | 2-Alkoxythiazoles, Aryl bromides | Ligand-free palladium catalyst, Inexpensive base | 2-Alkoxy-5-arylthiazoles | thieme-connect.com |

Green Chemistry Principles in this compound Synthesis

In line with the growing importance of sustainable chemistry, several green methodologies have been developed for the synthesis of thiazole derivatives. scirp.org These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, often leading to higher yields in shorter time frames compared to conventional heating. scirp.orgtandfonline.comresearchgate.net The synthesis of 2-amino-4-arylthiazoles has been efficiently achieved through the microwave-assisted condensation of aracyl bromides and N-arylthioureas in water, highlighting a doubly green approach. scirp.orgresearchgate.net

Ultrasound irradiation is another green technique that promotes reactions through acoustic cavitation. nih.govmdpi.com The synthesis of thiazole derivatives has been successfully carried out under ultrasonic irradiation using eco-friendly biocatalysts like chitosan-based hydrogels. nih.govmdpi.com These methods often proceed under mild conditions and allow for the recycling of the catalyst. nih.govnih.gov

Asymmetric Synthesis of Chiral this compound-Containing Scaffolds

The synthesis of enantiomerically pure compounds containing a this compound moiety is of great interest, particularly for applications in medicinal chemistry. This requires the development of asymmetric synthetic methods to control the stereochemistry of chiral centers within the molecule.

Stereoselective Formation of Chiral Centers Adjacent to the Thiazole Ring

Creating chiral centers adjacent to the thiazole ring often involves the use of chiral starting materials or stereoselective reactions. Chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles), which can be prepared from amino acid-derived amino alcohols, are valuable intermediates. rsc.orgresearchgate.net These chiral thiazolines can then be subjected to further transformations to introduce substituents in a stereocontrolled manner. rsc.orgnih.gov The thiazole ring itself can act as a masked formyl group, enabling the stereoselective synthesis of chiral α-hydroxy aldehydes through chain homologation. orgsyn.org

Chiral Auxiliary and Organocatalytic Methodologies

Chiral auxiliaries are compounds that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. Oxazolidinethiones and thiazolidinethiones, derived from readily available β-amino-alcohols, have been used as effective chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) condensations and alkylations, to produce chiral intermediates. benthamdirect.com

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. rsc.orgbeilstein-journals.org Chiral thioureas, for example, have been employed as bifunctional organocatalysts to activate both the electrophile and the nucleophile through hydrogen bonding, enabling enantioselective reactions. beilstein-journals.org While the direct organocatalytic asymmetric synthesis of this compound itself is not extensively documented, the principles have been applied to the synthesis of other chiral heterocyclic compounds, such as 1,2,4-triazolines, demonstrating the potential of this approach. rsc.org Chiral thiazoline-based ligands have also been developed and used in asymmetric metal-catalyzed reactions, such as palladium-catalyzed allylic substitution, although their effectiveness can vary. rsc.orgresearchgate.net

Multi-Component Reactions for Diversified this compound Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient pathway to complex molecules from simple starting materials. frontiersin.org They are characterized by high atom economy, reduced reaction times, and simplified purification processes, making them an attractive strategy for generating libraries of structurally diverse compounds. frontiersin.org

A prominent example of an MCR for synthesizing analogues of this compound is a variation of the Hantzsch thiazole synthesis. In one reported method, substituted 2-bromo-1-phenylethanone compounds, including 2-bromo-1-(4-fluorophenyl)ethanone, are reacted with thiosemicarbazide (B42300) and a third carbonyl-containing component in a one-pot reaction. researchgate.net This approach allows for the introduction of diverse substituents at the 2- and 4-positions of the thiazole ring. For instance, the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with thiosemicarbazide and various carbonyl species yields a range of substituted 4-(4-fluorophenyl)-1,3-thiazole (B1335396) derivatives. researchgate.net

Another powerful MCR strategy involves the one-pot condensation of an aldehyde, an α-haloketone, and a source of sulfur, such as thiourea or ammonium (B1175870) thiocyanate. These reactions can be performed under solvent-free or environmentally benign conditions. researchgate.net For example, a three-component reaction of an appropriately substituted α-haloketone, thiourea, and a substituted benzaldehyde (B42025) can lead to highly functionalized thiazoles. researchgate.net The versatility of this approach allows for the creation of complex chemotypes, including those fused with other ring systems. acs.org

Table 1: Examples of Multi-Component Reactions for this compound Analogues

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reaction Type | Reference |

|---|---|---|---|---|---|

| 2-Bromo-1-(4-fluorophenyl)ethanone | Thiosemicarbazide | Variable Carbonyl Compound | Substituted 4-(4-fluorophenyl)-1,3-thiazole derivatives | Hantzsch-type MCR | researchgate.net |

| α-Haloketone | Thiourea | Substituted o-hydroxybenzaldehyde | Substituted Hantzsch thiazole derivatives | One-pot condensation | researchgate.net |

Novel Synthetic Routes to Substituted this compound Carboxylic Acids and Carbaldehydes

Carboxylic acids and carbaldehydes are crucial functional groups that serve as versatile handles for further chemical modification, enabling the synthesis of amides, esters, and other derivatives. The development of novel routes to access these functionalized 2-(4-fluorophenyl)thiazoles is therefore of significant interest.

Novel synthetic strategies have been developed to produce various isomers of this compound carboxylic acid. One such route yields 4-(4-Fluorophenyl)thiazole-2-carboxylic acid. nih.gov This multi-step synthesis begins with a suitable ketone, which undergoes bromination with N-bromosuccinimide (NBS) to form an α-bromoketone intermediate. This intermediate is then reacted with ethyl thiooxamate in ethanol, leading to the formation of the corresponding thiazole-2-carboxylate ester via cyclization. The final step is the hydrolysis of the ester to the desired carboxylic acid. nih.gov

Another straightforward method involves the hydrolysis of a pre-formed ester derivative. For example, RAC-5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has been synthesized by treating the corresponding methyl ester with sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). chemicalbook.com Subsequent acidification yields the final carboxylic acid product in high purity. chemicalbook.com The precursor ester, such as ethyl 2-(4-fluorophenyl)-5-methylthiazole-4-carboxylate, can be prepared via a Hantzsch thiazole synthesis involving the condensation of an α-haloketone with a thioamide.

Table 2: Synthetic Routes to this compound Carboxylic Acids

| Target Compound | Key Steps | Reagents/Conditions | Reference |

|---|---|---|---|

| 4-(4-Fluorophenyl)thiazole-2-carboxylic acid | 1. Bromination of ketone 2. Cyclization with ethyl thiooxamate 3. Ester hydrolysis | 1. NBS, p-toluenesulfonic acid 2. Ethyl thiooxamate, ethanol, reflux 3. Base hydrolysis (e.g., LiOH) | nih.gov |

| RAC-5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | Ester hydrolysis | Sodium hydroxide in THF/MeOH, followed by HCl | chemicalbook.com |

The carbaldehyde functionality provides a reactive site for various chemical transformations. This compound-4-carbaldehyde (B1311042) can be synthesized through the reaction of 4-fluorobenzaldehyde with a thioamide under basic conditions.

For more complex, substituted systems, the Vilsmeier-Haack reaction is a powerful tool for introducing a carbaldehyde group onto an electron-rich aromatic or heterocyclic ring. A notable example is the synthesis of 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde. vulcanchem.com In this route, the parent 2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole scaffold is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This process, known as formylation, efficiently installs the carbaldehyde group at the 3-position of the fused heterocyclic system. vulcanchem.com This method highlights a route to novel carbaldehyde derivatives that would be difficult to access through direct construction of the ring system.

Table 3: Synthetic Routes to this compound Carbaldehydes

| Target Compound | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| This compound-4-carbaldehyde | Ring formation | 4-Fluorobenzaldehyde, thioamide, base (e.g., NaOH) | |

| 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde | Vilsmeier-Haack formylation | POCl₃, DMF | vulcanchem.com |

Chemical Transformations and Functionalization of the 2 4 Fluorophenyl Thiazole Scaffold

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring is generally considered to be electron-deficient, which can make classical electrophilic aromatic substitution reactions challenging compared to more electron-rich aromatic systems. However, the precise location and success of such substitutions are highly dependent on the reaction conditions and the existing substituents on the ring. While direct electrophilic substitution on the unsubstituted 2-(4-fluorophenyl)thiazole is not extensively documented, studies on related thiazole systems provide insights into potential reaction pathways. For instance, direct halogenation, such as chlorination and bromination, has been successfully achieved on the thiazolo[5,4-d]thiazole (B1587360) ring system, which is also an electron-deficient system udayton.edu. This suggests that with appropriate reagents and catalysts, electrophilic substitution at the C5 position of the this compound ring may be feasible.

Nucleophilic Additions and Substitutions on the this compound Core

The presence of a suitable leaving group on the thiazole ring of the this compound core facilitates nucleophilic substitution reactions. For example, a halogen atom at the C2 or C4 position can be displaced by various nucleophiles. The chlorine atom in 2-chloro-4-(4-fluorophenyl)thiazole enhances its reactivity, making it a valuable intermediate for the synthesis of more complex molecules through nucleophilic displacement chemimpex.com. This reactivity is crucial for the design of targeted therapies. Furthermore, nucleophilic aromatic substitution (SNAr) reactions are a common strategy for functionalizing heteroaromatic systems, and this principle can be applied to derivatives of this compound nih.govmdpi.com.

Derivatization Strategies via Side-Chain Modifications

Carboxylic acid and ester derivatives of this compound are key intermediates for a wide range of functionalizations. This compound-4-carboxylic acid and its ethyl ester are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals chemimpex.comchemheterocycles.comcookechem.com. The carboxylic acid moiety can be readily converted to amides through reactions with various amines, often facilitated by coupling agents. This amidation strategy is widely employed to generate libraries of compounds for biological screening. For example, the synthesis of novel thiazole-5-carboxamide (B1230067) derivatives has been reported as potential anticancer agents researchgate.net. Similarly, aminothiazole derivatives can undergo acylation to form amides mdpi.comnih.gov.

Table 1: Examples of Esterification and Amidation Reactions

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| This compound-4-carboxylic acid | Ethanol, Acid catalyst | Ethyl ester | chemimpex.comchemheterocycles.com |

| 2-Arylthiazole-5-carboxylic acid | Various amines, Coupling agents | Carboxamides | researchgate.net |

| 2-Aminothiazole (B372263) derivative | Acyl chloride/Carboxylic acid | Amides | mdpi.comnih.gov |

Side-chain functional groups on the this compound scaffold can be manipulated through reduction and oxidation reactions to introduce further diversity. While specific examples for the this compound core are not abundant in the provided literature, general principles of organic synthesis can be applied. For instance, an aldehyde group attached to the thiazole ring could be reduced to an alcohol using standard reducing agents like sodium borohydride, or oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or Jones reagent. The oxidation of thiazoline (B8809763) precursors is also a common method to synthesize the aromatic thiazole ring scispace.com. Furthermore, sulfur-containing functional groups on thiazoles can undergo oxidation researchgate.net.

Coupling Reactions for Complex this compound Conjugates

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds and synthesizing complex molecules containing the this compound scaffold. These reactions typically involve the coupling of a halogenated or boronic acid-functionalized this compound derivative with a suitable coupling partner. For instance, a Suzuki-Miyaura coupling between a 2-thiazole bromide and an arylboronic acid has been used to synthesize 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles nih.gov. The Suzuki reaction has also been employed to couple 4-fluorophenylboronic acid with a brominated thiazole derivative mdpi.com. Copper-catalyzed cross-coupling reactions have also been noted as a method to access more complex thiazolo[5,4-d]thiazoles mdpi.com.

Table 2: Examples of Coupling Reactions

| Thiazole Substrate | Coupling Partner | Reaction Type | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| 2-Thiazole bromide | (3-adamant-1-yl)-(4-fluorophenyl)boronic acid | Suzuki-Miyaura | Palladium | 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazole | nih.gov |

| 2-amino-5-bromothiazole derivative | 4-fluorophenylboronic acid | Suzuki | Palladium | N-(5-(4-fluorophenyl)thiazol-2-yl) derivative | mdpi.com |

Chemo- and Regioselective Functionalization Studies

Achieving chemo- and regioselectivity is crucial when multiple reactive sites are present in a molecule. In the context of the this compound scaffold, regioselective functionalization can be directed by the inherent electronic properties of the ring or by the use of specific directing groups and catalysts. Palladium-catalyzed C-H activation is a modern and efficient strategy for the regioselective functionalization of thiazole derivatives, allowing for the introduction of substituents at specific positions rsc.org. Such methods provide a versatile approach to creating a diverse range of thiazole derivatives with well-defined substitution patterns. The regioselective synthesis of related organochalcogen compounds has also been explored, highlighting the controlled functionalization of heterocyclic systems researchgate.net.

Pharmacological and Biological Efficacy Investigations of 2 4 Fluorophenyl Thiazole Compounds

Anti-Inflammatory Activity Studies of 2-(4-Fluorophenyl)thiazole Derivatives

Derivatives of thiazole (B1198619) have been investigated for their potential to mitigate inflammatory responses. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). Studies on various substituted phenyl thiazole derivatives have shown that they possess noteworthy anti-inflammatory activity. For instance, in vivo studies using carrageenan and formalin-induced rat paw edema models have demonstrated the anti-inflammatory potential of certain thiazole derivatives. nih.gov Some thiazole-containing compounds have been found to be effective dual inhibitors of arachidonic acid metabolism. nih.gov

Research into 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives identified them as potent p38α inhibitors, a key kinase in the inflammatory process. bohrium.com These compounds demonstrated significant inhibitory effects on the production of inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2. bohrium.com While the broader class of thiazole derivatives shows promise, specific quantitative data on the in vitro anti-inflammatory activity of this compound derivatives, such as IC50 values, are not extensively detailed in the currently available literature.

Analgesic Potency Assessments of this compound Analogues

The analgesic potential of thiazole derivatives has been explored in various preclinical models. The mechanism of action for their pain-relieving effects is often linked to their anti-inflammatory properties. Animal models, such as the tail immersion method in mice, have been employed to evaluate the analgesic efficacy of newly synthesized thiazole compounds. escholarship.orgresearchgate.net

Antimicrobial and Antifungal Evaluations of this compound Scaffolds

The this compound scaffold has been a building block for the development of new antimicrobial and antifungal agents. The presence of the thiazole ring, often in combination with other heterocyclic systems, contributes to the biological activity against a range of pathogens.

In terms of antibacterial activity, derivatives incorporating the this compound moiety have been evaluated. For instance, a series of thiazolyl-thiourea derivatives, including a 3-chloro-4-fluorophenyl variant, showed promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL. nih.gov

With respect to antifungal activity, fluorophenyl-containing 1,2,4-triazoles have demonstrated notable effects against Candida albicans. nih.gov Specifically, certain derivatives exhibited high activity against this fungal strain. nih.gov The fungicidal potential of these compounds is often suggested by a Minimum Fungicidal Concentration (MFC) to MIC ratio of 2. nih.gov

| Compound Type | Microorganism | MIC (μg/mL) | Reference |

| Thiazolyl-thiourea derivatives | Staphylococcus aureus | 4 - 16 | nih.gov |

| Thiazolyl-thiourea derivatives | Staphylococcus epidermidis | 4 - 16 | nih.gov |

| Fluorophenyl-containing 1,2,4-triazoles | Candida albicans | - | nih.gov |

Note: Specific MIC values for all compounds against all tested organisms were not always provided in the source material.

Anti-Cancer and Cytotoxic Profiling of this compound-Based Agents

The this compound core is a key feature in a variety of compounds designed as potential anti-cancer agents. These derivatives have been shown to exhibit cytotoxic effects against several human cancer cell lines.

One study detailed the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, which demonstrated a potent inhibitory effect on KPNB1 and anticancer activity in cell-based assays. nih.gov Another series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells. nih.gov Furthermore, some thiazole derivatives have been investigated as dual inhibitors of EGFR and BRAFV600E, which are important targets in cancer therapy. frontiersin.org The cytotoxic effects are often evaluated by determining the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl Schiff base | Hepatocellular carcinoma | - | nih.gov |

| Methoxy and hydroxyl derivatives | Human melanoma (A375P) | 0.5 - 2.1 | nih.gov |

| Pyrazolyl-thiazole/thiazolidinone | Breast cancer (MCF-7) | 0.73 - 6.25 | nih.gov |

| Pyrazolyl-thiazole/thiazolidinone | Lung cancer (A549) | 1.64 - 14.3 | nih.gov |

Note: The table presents a range of IC50 values for different derivatives within the broader class of compounds studied.

Therapeutic Potentials in Metabolic Disorders: Focus on Antidiabetic Applications

Thiazole derivatives, including those with a 2-(4-fluorophenyl) group, have been investigated for their potential in managing metabolic disorders, particularly type 2 diabetes. Their mechanisms of action are diverse, targeting various enzymes and receptors involved in glucose homeostasis.

The thiazolidinedione (TZD) class of antidiabetic drugs, such as rosiglitazone (B1679542) and pioglitazone, are well-known for their insulin-sensitizing effects, which are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). The structural similarity of certain this compound derivatives to TZDs has prompted research into their potential as PPAR-γ agonists.

Studies have shown that various thiazole derivatives can target PPARs. researchgate.net The activation of PPAR-γ by these compounds can lead to improved insulin (B600854) sensitivity and better glycemic control. Molecular docking studies have been used to investigate the binding of these derivatives to the ligand-binding domain of PPAR-γ, revealing interactions with key amino acid residues. nih.gov

Sodium-glucose cotransporters (SGLTs) are responsible for glucose reabsorption in the kidneys (SGLT2) and intestines (SGLT1). escholarship.orgnih.govnih.govacs.org Inhibition of these transporters is a therapeutic strategy for lowering blood glucose levels in patients with type 2 diabetes. escholarship.orgnih.govnih.govacs.org While a number of SGLT inhibitors have been developed, the current body of scientific literature does not provide direct evidence of this compound-containing structures acting as SGLT1/2 inhibitors. The known SGLT inhibitors, often referred to as gliflozins, belong to a different chemical class, primarily C-glucosides. escholarship.org Further research is required to explore the potential of this compound derivatives to inhibit SGLT1/2.

However, other antidiabetic mechanisms have been identified for this compound derivatives. A novel series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles was synthesized and evaluated for their α-amylase inhibition activity. nih.govacs.org Alpha-amylase is an enzyme that breaks down complex carbohydrates into simpler sugars, and its inhibition can help to reduce postprandial hyperglycemia. Several compounds in this series exhibited moderate to high enzyme inhibition potency. nih.govacs.org

| Compound Derivative | Target | IC50 (µM) | Reference |

| 2-(2-(5-chloro-2-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | α-Amylase | 5.14 ± 0.03 | nih.govacs.org |

| 2-(2-(thiophen-2-ylmethylene)hydrazinyl)-4-(4-fluorophenyl)thiazole | α-Amylase | 5.77 ± 0.05 | acs.org |

| 2-(2-(3-bromobenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | α-Amylase | 5.88 ± 0.16 | nih.govacs.org |

| Acarbose (B1664774) (Standard) | α-Amylase | 5.55 ± 0.06 | nih.govacs.org |

Neurokinin-3 (NK-3) Receptor Antagonism and Central Nervous System Applications

The neurokinin-3 (NK-3) receptor, a G protein-coupled receptor (GPCR), and its endogenous agonist, neurokinin B (NKB), are key components of signaling pathways in the central nervous system. nih.gov The antagonism of the NK-3 receptor has emerged as a significant area of research for therapeutic interventions, particularly in disorders related to sex hormones and certain CNS dysfunctions. nih.govnih.gov While initial therapeutic explorations for CNS disorders like schizophrenia based on the "hyperdopaminergic hypothesis" were met with clinical failures, the focus has shifted to other applications, notably in reproductive endocrinology. nih.gov

The NK-3 receptor plays a crucial role in modulating the activity of the gonadotropin-releasing hormone (GnRH) pulse generator located in the arcuate nucleus of the hypothalamus. researchgate.net Antagonists of the NK-3 receptor interrupt this signaling pathway. This interruption leads to a slowing of the GnRH pulse frequency, which in turn selectively decreases the secretion of luteinizing hormone (LH) with a less pronounced effect on the follicle-stimulating hormone (FSH). nih.govresearchgate.net This mechanism offers a more subtle modulation of gonadotropin secretion compared to GnRH ligands that abrogate both LH and FSH entirely. nih.gov Genetic studies in humans have confirmed this pathway, as inactivating mutations in the genes for NKB or the NK-3 receptor are associated with low LH levels while FSH remains relatively unchanged. researchgate.net

In the development of NK-3 receptor antagonists, chemical scaffolds are optimized to enhance bioactivity and ligand lipophilic efficiency (LLE). For instance, in a series of N-acyl-triazolopiperazine antagonists, a 4-fluorophenyl group was identified as a key structural component for improving these properties, leading to the selection of a clinical candidate. nih.govacs.org While the this compound moiety itself is not the complete antagonist, the fluorophenyl group is a critical pharmacophore in potent antagonist structures.

The thiazole nucleus is a versatile scaffold found in numerous biologically active compounds with applications in medicinal chemistry. nih.gov Thiazole derivatives have been investigated for a range of neurological and psychiatric conditions.

Alzheimer's Disease (AD) and Parkinson's Disease (PD): Thiazole-containing compounds are being explored as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The therapeutic strategy often involves the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs). nih.govmdpi.com A recent study investigated novel thiazole compounds for their inhibitory activity against these enzymes, suggesting that the thiazole ring could be a promising foundation for developing drugs to treat these conditions. nih.gov For example, certain thiazolylhydrazone derivatives have shown significant inhibitory activity against AChE. nih.gov Specifically, a 4-fluorophenyl ring in some derivatives has been shown to create π-π interactions with key amino acid residues like Trp86 in the active site of AChE. nih.gov

Depression and Anxiety: Monoamine oxidase A (MAO-A) inhibitors are clinically used as antidepressants and anxiolytics. nih.gov Thiazole derivatives have been synthesized and evaluated as MAO inhibitors, with some compounds showing potent activity against both MAO-A and MAO-B. nih.govnih.gov

Other Neurological Applications: Thiazole derivatives have also been investigated for their neuroprotective effects, in part through the potentiation of GABA and muscimol (B1676869) agonism at the GABAA receptor. nih.gov Some thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors, which could have therapeutic potential in neurological disturbances characterized by excitotoxicity. mdpi.com

| Compound | Description | AChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2i | Thiazole-hydrazineylidene derivative | 0.028 ± 0.001 | mdpi.com |

| Compound 2g | Thiazole-hydrazineylidene derivative | 0.031 ± 0.001 | mdpi.com |

| Compound 2e | Thiazole-hydrazineylidene derivative | 0.040 ± 0.001 | mdpi.com |

| Compound 5j | Novel thiazole compound | 0.054 ± 0.002 | nih.gov |

| Compound 2b | Thiazole-hydrazineylidene derivative | 0.056 ± 0.002 | mdpi.com |

| Compound 5e | Novel thiazole compound | 0.092 ± 0.003 | nih.gov |

| Donepezil (Reference) | Standard AChE Inhibitor | 0.021 ± 0.001 | mdpi.com |

The modulation of the NKB/NK-3R signaling pathway has significant implications for reproductive health. NK-3 receptor antagonists are being developed as non-hormonal treatments for sex-hormone-dependent disorders in women, such as uterine fibroids and endometriosis. researchgate.net By reducing the frequency of GnRH pulses, these antagonists lower the circulating levels of LH, which in turn attenuates the production of estrogens and androgens. researchgate.net This mechanism provides a targeted therapeutic approach that avoids the complete shutdown of the hypothalamic-pituitary-gonadal axis often seen with other treatments. nih.gov Clinical development of NK-3R antagonists has demonstrated their ability to lower plasma LH and, to a lesser extent, FSH concentrations in preclinical models, supporting their potential use in women's health. nih.govresearchgate.net

Antiviral Activities and Protease Inhibition, including 3CL Protease Inhibitors

Thiazole-containing compounds have demonstrated a wide spectrum of biological activities, including antiviral effects. globalresearchonline.net A significant focus of recent research has been on their potential as inhibitors of viral proteases, which are essential for viral replication.

The 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2 is a primary target for the development of antiviral drugs to treat COVID-19. semanticscholar.orgnih.gov Several studies have designed and synthesized thiazole-based derivatives as inhibitors of this enzyme. In one study, analogs of the repurposed drug nitazoxanide, which contains a thiazole ring, were evaluated for their inhibitory activity against SARS-CoV-2 3CLpro. semanticscholar.org The results showed that N-(substituted-thiazol-2-yl)cinnamamide analogs were among the most active compounds, with IC₅₀ values in the micromolar range. semanticscholar.org Molecular modeling simulations indicated that these compounds could bind effectively within the active site of the protease. semanticscholar.org

Another class of compounds, 2,3,5-substituted globalresearchonline.netglobalresearchonline.netnih.gov-thiadiazoles, which are structurally related to thiazoles, were also identified as potent, non-peptidomimetic covalent inhibitors of 3CLpro. nih.gov These compounds exhibited inhibitory activity at submicromolar levels and one derivative showed potent antiviral activity in cell-based assays with an EC₅₀ value of 7.249 μM. nih.gov The proposed mechanism involves the covalent binding of the compound to the catalytic cysteine residue (Cys145) in the enzyme's active site through a ring-opening metathesis reaction. nih.gov

| Compound | Description | 3CLpro IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 20 | N-(substituted-thiazol-2-yl)cinnamamide analog | 14.7 | semanticscholar.org |

| Compound 21 | N-(substituted-thiazol-2-yl)cinnamamide analog | 21.99 | semanticscholar.org |

| Compound 19 | N-(substituted-thiazol-2-yl)cinnamamide analog | 22.61 | semanticscholar.org |

| Lopinavir (Reference) | Standard Protease Inhibitor | 2.068 | semanticscholar.org |

General Biological Activities of Related Thiazole-Containing Compounds

The thiazole ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a vast array of biological activities. nih.govglobalresearchonline.net This five-membered heterocyclic compound is present in natural products like vitamin B1 (thiamine) and in numerous synthetic drugs approved by the FDA. globalresearchonline.netnih.gov The versatility of the thiazole nucleus allows for structural modifications that lead to compounds with potent and diverse pharmacological effects. globalresearchonline.net

Thiazole derivatives have demonstrated significant efficacy in several therapeutic areas:

Antimicrobial Activity: Thiazole-containing molecules have been synthesized to combat bacterial and fungal infections, addressing the growing issue of antimicrobial resistance. nih.govglobalresearchonline.net They have shown activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anticancer Activity: Many thiazole derivatives exhibit antiproliferative and antitumor activities. eurekaselect.comnih.gov They are components of approved anticancer drugs like Dasatinib. globalresearchonline.netglobalresearchonline.net

Anti-inflammatory Activity: Compounds such as Meloxicam and Fanetizole contain a thiazole ring and are used as anti-inflammatory agents. globalresearchonline.netglobalresearchonline.net

Antioxidant Activity: Certain thiazole derivatives have been reported to possess potent antioxidant properties, protecting against cellular damage caused by oxidative stress. globalresearchonline.neteurekaselect.com

Other Activities: The biological profile of thiazole derivatives also includes antidiabetic, antimalarial, antitubercular, anticonvulsant, and antihypertensive activities. nih.govnih.goveurekaselect.com For instance, 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have been evaluated for their potential in managing diabetes through α-amylase inhibition. nih.gov

In Vitro and In Vivo Pharmacological Characterization Methodologies

The pharmacological evaluation of thiazole derivatives involves a combination of in vitro and in silico techniques to determine their biological activity, mechanism of action, and potential therapeutic utility.

In Vitro Methodologies:

Enzyme Inhibition Assays: The inhibitory potential of compounds against specific enzyme targets is a primary evaluation method. For neurodegenerative disease research, this includes fluorometric or spectrophotometric assays to measure inhibition of AChE, BChE, and MAO-A/B. nih.govnih.govmdpi.com For antiviral research, protease inhibition assays, such as the SARS-CoV-2 3CL protease inhibition assay, are used to determine IC₅₀ values. semanticscholar.org

Cell-Based Assays: The antiproliferative and cytotoxic effects of compounds are often tested against various human cancer cell lines (e.g., MCF-7, HepG2) using methods like the MTT assay. nih.govmdpi.com Antiviral activity is also evaluated in cell cultures by measuring the reduction of viral replication in the presence of the compound. nih.gov

Receptor Binding and Functional Assays: For compounds targeting GPCRs like the NK-3 receptor, radioligand binding assays are used to determine binding affinity (Ki), and functional assays (e.g., calcium mobilization) are used to measure antagonist potency (IC₅₀).

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of compounds against various bacterial and fungal strains is determined using broth microdilution methods to assess antimicrobial efficacy. nih.gov

In Silico Methodologies:

Molecular Docking: This computational technique is widely used to predict and analyze the binding interactions between a ligand (the thiazole compound) and the active site of a target protein (e.g., an enzyme or receptor). nih.govnih.govsemanticscholar.org Docking studies help to elucidate the binding mode, identify key interacting amino acid residues, and rationalize the structure-activity relationship (SAR) data.

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur. nih.gov

Structural Characterization:

The chemical structures of newly synthesized compounds are confirmed using a range of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). mdpi.comresearchgate.net For crystalline compounds, single-crystal X-ray diffraction is used to determine the precise three-dimensional structure. researchgate.net

Mechanistic Elucidation of Biological Effects

The biological activities of compounds centered around the this compound scaffold are diverse, stemming from a variety of molecular mechanisms. Extensive research, including in vitro assays and in silico molecular docking studies, has revealed that these derivatives primarily exert their effects through enzyme inhibition, interactions with protein receptors, and induction of apoptosis, among other cellular processes.

A predominant mechanism of action for this class of compounds is the inhibition of key enzymes involved in various pathological conditions. Molecular docking studies have further illuminated these interactions, showing that this compound derivatives often bind to the active sites of enzymes through a combination of hydrogen bonds, pi-pi stacking, and van der Waals forces. nih.gov

Derivatives have shown potent inhibitory effects against several enzymes:

α-Amylase: A series of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles demonstrated moderate to high dose-dependent inhibitory potential against α-amylase, an enzyme linked to diabetes. nih.govacs.org The presence of a hydroxyl (-OH) group on certain derivatives was found to enhance hydrogen bonding with the enzyme, leading to more potent inhibition. nih.govacs.org One of the most active compounds, featuring a 5-chloro-2-hydroxy substitution, exhibited a half-maximal inhibitory concentration (IC50) value of 5.14 ± 0.03 μM, which was more potent than the standard inhibitor, Acarbose (IC50 = 5.55 ± 0.06 μM). nih.govacs.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): In the context of anticancer research, a 2-hydrazinyl-thiazole-4[5H]-one derivative was found to block VEGFR-2, a key protein in angiogenesis. This compound displayed an IC50 value of 0.15 µM. mdpi.comdoaj.org

Acetylcholinesterase (AChE): Certain thiazole-piperazine hybrids have been investigated as inhibitors of AChE, an enzyme implicated in Alzheimer's disease. Docking studies suggest that these compounds can act as dual binding site inhibitors of AChE. nih.gov

Epidermal Growth Factor Receptor (EGFR): Thiazole derivatives have been identified as potential EGFR inhibitors. jptcp.com Molecular docking simulations have shown that these compounds can establish a strong affinity for the receptor's active site through hydrophobic interactions, which are crucial for anticancer activity. mdpi.comjptcp.com

Beyond enzyme and receptor modulation, other mechanisms have been identified:

Apoptosis Induction: Several studies have demonstrated that this compound derivatives can induce programmed cell death (apoptosis) in cancer cells. mdpi.comdoaj.org Mechanistic investigations revealed that this process can involve cell cycle arrest, an increase in the sub-G1 cell population, cleavage of PARP-1, and inhibition of procaspase-3. nih.gov One compound, in particular, significantly increased the percentage of early and late apoptotic MCF-7 cancer cells from 0.51% and 0.29% in the control group to 22.39% and 9.51%, respectively. mdpi.comdoaj.org This induction of apoptosis is a key mechanism behind the observed cytotoxic activity against various cancer cell lines. mdpi.comijcce.ac.ir

Antiglycation Activity: The presence of the 4-fluorophenyl moiety on the thiazole ring has been shown to significantly enhance antiglycation potential. nih.gov This activity is crucial for preventing the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications.

Table 1: Enzyme and Receptor Inhibition Data for this compound Derivatives

| Compound Class | Target | Inhibition Value (IC50) | Reference Compound | Reference Value (IC50) |

|---|---|---|---|---|

| 2-(2-(5-chloro-2-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | α-Amylase | 5.14 ± 0.03 µM | Acarbose | 5.55 ± 0.06 µM |

| 2-(2-(thiophen-2-ylmethylene)hydrazinyl)-4-(4-fluorophenyl)thiazole | α-Amylase | 5.77 ± 0.05 µM | Acarbose | 5.55 ± 0.06 µM |

| 2-(2-(3-bromobenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | α-Amylase | 5.88 ± 0.16 µM | Acarbose | 5.55 ± 0.06 µM |

| 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | VEGFR-2 | 0.15 µM | Sorafenib | 0.059 µM |

Structure Activity Relationship Sar and Ligand Design Studies for 2 4 Fluorophenyl Thiazole Analogues

Impact of Fluorine Substitution on Biological Activity and Lipophilicity

The incorporation of fluorine into the 2-phenylthiazole (B155284) scaffold, specifically at the para-position of the phenyl ring, has a profound effect on the molecule's physicochemical properties and, consequently, its biological activity. Fluorine's high electronegativity and relatively small size allow it to modulate electronic effects and lipophilicity, which are critical for drug-receptor interactions and pharmacokinetic profiles.

The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. This substitution can also influence the acidity or basicity (pKa) of nearby functional groups, altering ionization states and interaction patterns with biological targets. nih.gov

Furthermore, fluorine substitution significantly impacts lipophilicity, a key determinant of a drug's ability to cross biological membranes. The introduction of a fluorine atom generally increases lipophilicity, which can lead to enhanced membrane permeability and better absorption. nih.gov Studies on fluorinated hydrazinylthiazole derivatives have shown that the presence of the 4-fluorophenyl moiety can enhance the antiglycation potential of these compounds, suggesting a favorable influence on their therapeutic effects. nih.govacs.org This enhancement is attributed to the favorable physicochemical changes brought about by the fluorine atom.

Role of the Thiazole (B1198619) Heterocycle in Receptor Binding and Enzyme Inhibition

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in many biologically active compounds and FDA-approved drugs due to its ability to engage in various non-covalent interactions with biological macromolecules. globalresearchonline.netnih.govdergipark.org.tr The thiazole nucleus can act as a hydrogen bond acceptor through its nitrogen atom and can participate in π-π stacking, hydrophobic, and van der Waals interactions. nih.gov

In the context of enzyme inhibition, the thiazole ring serves as a rigid scaffold that correctly orients substituents for optimal interaction with the active site. For instance, in a series of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles evaluated for α-amylase inhibition, the thiazole core was essential for positioning the arylidenehydrazinyl moiety within the enzyme's active site to elicit an inhibitory response. nih.govacs.org Molecular docking studies have further elucidated these interactions, revealing that the thiazole ring can establish key contacts with amino acid residues, contributing significantly to the binding affinity and inhibitory potency of the compounds. nih.gov The versatile binding capabilities of the thiazole heterocycle make it a privileged structure in medicinal chemistry for designing potent enzyme inhibitors and receptor ligands. globalresearchonline.netnih.gov

Influence of Substituents on the Thiazole Ring on Pharmacological Profile

The pharmacological profile of 2-(4-Fluorophenyl)thiazole analogues can be finely tuned by introducing various substituents onto the thiazole ring and the associated phenyl group. The nature, position, and electronic properties of these substituents dictate the molecule's interaction with its biological target, thereby influencing its potency and selectivity.

Structure-activity relationship (SAR) studies have demonstrated that both electron-donating and electron-withdrawing groups can significantly affect biological activity. For example, in a series of hydrazinylthiazole derivatives, the presence of a hydroxyl (-OH) group on the arylidene moiety enhanced α-amylase inhibitory activity, likely by forming strong hydrogen bonds with the enzyme's active site. nih.govacs.org Conversely, halogen substituents like bromine also resulted in potent enzyme inhibition. nih.govacs.org

The position of the substituent is also critical. A study on substituted 2-amino-4-phenylthiazole (B127512) derivatives showed that a nitro group at the para-position (4-NO2) of the phenyl ring resulted in greater cytotoxic activity against a human lung carcinoma cell line compared to a nitro group at the meta-position (3-NO2), highlighting the importance of substituent placement for biological effect. nih.gov

The following table summarizes the impact of different substituents on the α-amylase inhibitory activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole analogues.

| Compound ID | Substituent on Arylidene Ring | IC50 (µM) for α-Amylase Inhibition |

|---|---|---|

| 3b | 2-bromo-4-methyl | 6.87 ± 0.01 |

| 3f | 3-bromo | 5.88 ± 0.16 |

| 3h | -OH | 5.14 ± 0.03 |

| Standard | Acarbose (B1664774) | 5.55 ± 0.06 |

Rational Design of this compound Derivatives with Enhanced Efficacy and Selectivity

Rational drug design leverages the understanding of SAR to create new molecules with improved therapeutic properties. For this compound derivatives, this involves computational methods like molecular docking alongside synthetic chemistry to predict and then create compounds with higher binding affinities and specificities for their targets. jptcp.com

Molecular docking studies are instrumental in visualizing the binding modes of these analogues within the active sites of target proteins. nih.govjptcp.com By analyzing these interactions, medicinal chemists can identify key pharmacophoric features—such as hydrogen bond donors/acceptors and hydrophobic regions—that are crucial for activity. This information guides the design of new derivatives with modifications aimed at optimizing these interactions. For example, if a docking study reveals an unoccupied hydrophobic pocket in the receptor, a new analogue can be designed with a lipophilic substituent to fill that pocket, potentially increasing binding affinity and efficacy.

This approach has been successfully applied to design potent anticancer agents. For instance, docking studies of 2,4-disubstituted thiazole derivatives with the Epidermal Growth Factor Receptor (EGFR) identified compounds with high binding affinity, which correlated with their in vitro anticancer activity. jptcp.com This iterative process of design, synthesis, and biological evaluation is central to developing derivatives with enhanced efficacy and selectivity.

Bioisosteric Replacements within the this compound Framework

Bioisosterism involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while potentially altering other properties like toxicity or pharmacokinetics. The thiazole ring itself is often considered a bioisostere of other five-membered heterocycles. For example, it has been used as a bioisosteric replacement for the imidazole (B134444) ring found in many antifungal drugs. researchgate.net

Similarly, the fluorine atom on the phenyl ring could be replaced by other small, electronegative groups such as a cyano (-CN) or a trifluoromethyl (-CF3) group. mdpi.com These modifications can influence the molecule's electronic properties and lipophilicity in different ways, potentially leading to derivatives with improved potency or altered selectivity. The strategic application of bioisosteric replacement is a powerful tool in lead optimization for this compound analogues.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis examines the spatial arrangement of atoms in a molecule and the different conformations it can adopt. For this compound derivatives, the relative orientation of the phenyl ring and the thiazole ring, as well as the conformation of any flexible side chains, can significantly impact biological activity.

The biological response is often elicited by a specific, low-energy "bioactive" conformation that fits optimally into the receptor's binding site. Molecular modeling and computational chemistry techniques are used to predict the preferred conformations of these molecules and to understand how different substituents might influence their conformational preferences.

Docking studies implicitly perform a conformational analysis by exploring various possible poses of the ligand within the receptor's active site. The predicted binding energy for each pose is calculated, and the lowest energy pose is considered the most likely binding conformation. nih.gov The correlation between the calculated binding energies of the preferred conformations and the experimentally observed biological activities can provide strong evidence for the proposed binding mode and can guide the design of new, conformationally-restricted analogues that are "pre-organized" for binding, potentially leading to a significant increase in potency.

Computational Chemistry and Molecular Modeling Approaches in 2 4 Fluorophenyl Thiazole Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of 2-(4-Fluorophenyl)thiazole and its derivatives. These calculations elucidate the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. ajchem-a.com

Molecular Electrostatic Potential (MEP) maps are another vital output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound derivatives, MEP analysis can pinpoint sites likely to engage in electrostatic interactions with biological targets, such as the nitrogen atom of the thiazole (B1198619) ring, which often acts as a binding site for electrophilic attack. ajchem-a.com

Table 1: Calculated Electronic Properties of a Representative Thiazole Derivative

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.29 eV | Indicates electron-donating capability |

| ELUMO | -1.81 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.48 eV | Reflects chemical reactivity and stability |

Note: Data is illustrative and based on representative thiazole derivatives studied using DFT/B3LYP methods. irjweb.com

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov

For instance, docking studies have been conducted on thiazole derivatives targeting key proteins involved in cancer, such as the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com The results of these simulations are often quantified by a docking score, which estimates the binding affinity, with more negative scores typically indicating stronger binding.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, confirming the stability of key binding motifs and assessing the conformational changes in both the ligand and the protein upon binding.

Table 2: Molecular Docking Scores of this compound Derivatives Against Various Protein Targets

| Derivative | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Compound 6d | Tubulin | -8.5 | Hydrogen bonds with Cys241, Leu242 |

| Compound 4c | EGFR | -7.8 | Hydrophobic interactions with key residues |

| Compound 19d | E. coli DNA gyrase B | -7.2 | Hydrogen bonds with Asn46, Asp73 |

| Compound 3h | α-amylase | -9.1 | Pi-pi stacking and hydrogen bonds |

Note: The compounds listed are derivatives containing the this compound or a closely related fluorophenyl-thiazole moiety. nih.govmdpi.comnih.gov

De Novo Drug Design and Virtual Screening Utilizing this compound as a Template

The this compound core is considered a "privileged scaffold" in medicinal chemistry. This designation means that this structural motif is capable of binding to multiple, diverse biological targets, making it an excellent starting point for drug design.

In de novo drug design, computational algorithms build novel molecules piece by piece within the constraints of a target's binding site. The this compound scaffold can be used as a foundational fragment in this process, with the software exploring various chemical substitutions at different positions to optimize binding affinity and specificity.

Virtual screening involves the computational testing of large libraries of compounds against a specific biological target. The this compound structure serves as a template for creating these libraries. By systematically modifying the core structure and evaluating the resulting virtual compounds through high-throughput docking, researchers can rapidly identify a smaller, more manageable set of promising candidates for chemical synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. For a series of this compound derivatives, QSAR models can predict their activity based on calculated molecular descriptors.

These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or physicochemical (e.g., LogP, a measure of lipophilicity). imist.ma By using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), equations are generated that can forecast the biological activity of unsynthesized derivatives. imist.ma This predictive capability is invaluable for guiding the design of more potent compounds. For example, a QSAR study on thiazole derivatives identified descriptors such as molar refractivity (MR), LogP, and LUMO energy as being critical for their inhibitory activity. imist.ma

Table 3: Example of a QSAR Model for Thiazole Derivatives

| Model Type | Key Descriptors | R² | R² (test set) |

|---|---|---|---|

| MLR | MR, LogP, ELUMO | 0.76 | 0.78 |

| ANN | [4-10-1 architecture] | 0.98 | 0.98 |

Note: Data from a QSAR study on thiazole derivatives as PIN1 inhibitors. R² represents the coefficient of determination, indicating the model's predictive power. imist.ma

ADMET Prediction and Optimization of this compound Derivatives

A crucial aspect of drug development is ensuring that a compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are widely used to predict these properties for this compound derivatives early in the discovery pipeline, helping to identify and mitigate potential liabilities. nih.govtandfonline.com

Computational models can predict parameters such as human intestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity. nih.govtandfonline.com For example, adherence to Lipinski's Rule of Five is a commonly calculated property to assess a compound's "drug-likeness" and likelihood of oral bioavailability. By evaluating these properties computationally, chemists can modify the structure of this compound derivatives to improve their pharmacokinetic profile, for instance, by adding or removing specific functional groups to enhance absorption or reduce metabolic instability. nih.gov

Table 4: In Silico ADMET Parameters for Lead Compound Optimization

| ADMET Parameter | Desired Outcome | Computational Method |

|---|---|---|

| Intestinal Absorption | High | Calculation of TPSA, %ABS |

| Blood-Brain Barrier (BBB) Penetration | Target-dependent (Yes/No) | Predictive models based on molecular properties |

| CYP450 Inhibition | Low | Docking with cytochrome P450 enzymes |

| Hepatotoxicity | Low | Structure-based toxicity prediction models |

| Drug-Likeness | Compliant | Lipinski's Rule of Five, Veber's Rules |

Mechanistic Insights from Computational Studies of this compound Interactions

Beyond prediction, computational studies provide deep mechanistic insights into how this compound derivatives interact with their biological targets at a molecular level. Analysis of docking poses reveals the specific amino acid residues that form critical interactions with the ligand. mdpi.com

For example, a computational study might show that the fluorine atom of the fluorophenyl group forms a key halogen bond with a backbone amide in the protein's active site. The thiazole ring itself might engage in pi-pi stacking with aromatic residues like tyrosine or phenylalanine, while other parts of the molecule form hydrogen bonds with polar residues such as serine or glutamine. tandfonline.com These detailed interaction maps are not only crucial for explaining the observed biological activity but also provide a rational basis for further structural modifications to enhance potency and selectivity.

Translational Applications of 2 4 Fluorophenyl Thiazole in Drug Discovery and Development

2-(4-Fluorophenyl)thiazole as a Privileged Scaffold in Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery. The thiazole (B1198619) ring, particularly in its 2,4,5-trisubstituted form, is widely regarded as such a scaffold. dntb.gov.uamonash.edunih.gov This five-membered heterocyclic structure containing sulfur and nitrogen atoms is a key feature in numerous compounds with diverse and significant pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. dntb.gov.uamonash.edu

The value of the thiazole core is underscored by its presence in several FDA-approved drugs, such as the kinase inhibitors Dasatinib and Dabrafenib, which are used in cancer therapy. nih.govneliti.com The 2-aminothiazole (B372263) substructure is also a characteristic and important unit in drug development, known to impart a range of biological effects. mdpi.com

The incorporation of a 4-fluorophenyl group at the 2-position of the thiazole ring often enhances the therapeutic potential of the resulting molecule. The fluorine atom, owing to its high electronegativity and small size, can modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. For instance, studies have shown that the presence of the 4-fluorophenyl functionality on the thiazole ring can enhance the antiglycation potential of compounds, which is relevant for managing diabetes. nih.gov This strategic combination of the versatile thiazole scaffold with the modulating effects of the fluorophenyl group makes this compound a highly attractive and privileged starting point for designing novel therapeutic agents.

Lead Optimization Strategies Involving the this compound Core

Once a lead compound containing the this compound core is identified, lead optimization becomes a critical process to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov Medicinal chemists employ several strategies to fine-tune the molecule for clinical development.

Structure-Activity Relationship (SAR) Studies and Substituent Modification: A primary strategy involves the systematic modification of the scaffold by introducing various substituents at different positions of the thiazole and phenyl rings. By synthesizing and testing a library of analogues, researchers can establish a clear structure-activity relationship (SAR). For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized to evaluate how different substitutions on an amido group affect anticancer activity. mdpi.com Similarly, another study synthesized a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, revealing that the nature of the groups around the thiazole ring significantly affects the compound's antiglycation and α-amylase inhibition activity. nih.gov These studies allow chemists to identify which chemical groups at specific positions enhance the desired biological activity.

Hybrid Molecule Design: This approach involves covalently linking the this compound scaffold with another known pharmacophore to create a hybrid molecule with potentially synergistic or multi-target activity. An example of this is the development of novel pyridine-thiazole hybrid molecules. nih.gov By combining the anticancer properties of the thiazole moiety with other active fragments, researchers aim to create compounds with improved potency and novel mechanisms of action. Fusing the thiazole ring with other heterocyclic systems, such as in thiopyrano[2,3-d]thiazole derivatives, is another successful hybridization strategy to generate potent anticancer agents. nih.gov

Case Studies of this compound-Derived Drug Candidates

The therapeutic potential of the this compound scaffold is best illustrated through specific examples of derivative compounds that have demonstrated significant promise in preclinical studies across various disease areas, particularly in oncology and metabolic disorders.

Anticancer Agents: Numerous derivatives have shown potent and selective anticancer activity.

Thiazolylhydrazones: A study focusing on 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (compound 3w ) found it to be one of the most active agents against colorectal carcinoma HCT-116 cells, with a GI50 value of 1.5 ± 0.8 μM. nih.gov These compounds were found to induce cancer cell death via caspase-dependent apoptosis and showed appreciable selectivity towards cancer cells over normal MRC-5 cells. nih.gov

Pyridine-Thiazole Hybrids: A novel hybrid molecule, 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester (compound 4 ), was evaluated by the National Cancer Institute (NCI) against a panel of 60 cancer cell lines. nih.gov It demonstrated remarkable activity, inhibiting the growth of all 60 cell lines by more than 50% and exhibiting cytotoxic (cell-killing) properties against several cancer types, including non-small cell lung cancer and melanoma. nih.gov

Fused Heterocyclic Systems: The fused thiopyrano[2,3-d]thiazole derivative, rel-(5aR,11bR)-3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4′,3′:4,5]thiopyrano[2,3-d] google.comnih.govthiazol-2-one (compound 3c ), is another example of a potent anticancer candidate derived from the broader thiazole class, showcasing how the core can be integrated into more complex ring systems. nih.gov

Enzyme Inhibitors for Metabolic Diseases:

α-Amylase Inhibitors: In a search for new treatments for diabetes, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized and evaluated as α-amylase inhibitors. nih.gov One analogue, compound 3h , was identified as a highly potent candidate with an IC50 value of 5.14 ± 0.03 μM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 5.55 ± 0.06 μM). nih.gov

The table below summarizes the activity of selected this compound-derived drug candidates.

| Compound ID | Derivative Class | Target/Assay | Measured Activity | Reference |

| 3w | Thiazolylhydrazone | HCT-116 Cancer Cell Line | GI50: 1.5 ± 0.8 μM | nih.gov |

| Compound 4 | Pyridine-Thiazole Hybrid | NCI-60 Cancer Cell Line Panel | Growth Inhibition >50% for all lines | nih.gov |

| 3h | Hydrazinylthiazole | α-Amylase Inhibition | IC50: 5.14 ± 0.03 μM | nih.gov |

Patent Landscape and Intellectual Property Related to this compound Applications

The significant therapeutic potential of this compound derivatives has led to active patenting in the pharmaceutical field. A review of the patent landscape reveals a strong focus on developing these compounds as inhibitors of key biological targets, particularly for cancer therapy. researchgate.net

Patents have been filed for novel thiazole derivatives designed to act as protein kinase inhibitors. researchgate.net Kinases are a critical class of enzymes involved in cell signaling pathways that are often dysregulated in cancer. For example, patents describe thiazole compounds that inhibit Receptor Tyrosine Kinases (RTKs) like the Insulin-like Growth Factor-1 Receptor (IGF-1R), which plays a key role in tumor cell growth and survival. researchgate.net One such patent reported a compound with an IC50 value of 0.003 µM against IGF-1R that also demonstrated in-vivo efficacy by blocking the growth of a salivary gland adenocarcinoma in a mouse model. researchgate.net

Another area of significant intellectual property activity is the development of thiazole derivatives as adenosine (B11128) receptor antagonists. google.com For instance, Chinese patent CN109293652B describes substituted thiazole derivatives, including those with a 4-(4-fluorophenyl)thiazole core, that act as adenosine receptor 2a (A2a) antagonists. google.com These compounds are claimed for use in treating tumors, capitalizing on the role of adenosine in suppressing the immune response within the tumor microenvironment. google.com

These patents typically claim a broad Markush structure, which encompasses a core scaffold like this compound and a wide range of possible chemical substitutions. This strategy allows inventors to protect not just a single compound but a whole class of related molecules, securing a broad intellectual property position for their potential therapeutic applications. The active patenting in this area highlights the perceived commercial and therapeutic value of this compound-based drug candidates.

Preclinical Development Considerations for this compound Analogues

After identifying a promising this compound analogue through initial screening, the compound must undergo rigorous preclinical development to assess its potential as a clinical drug candidate. This phase involves a multifaceted evaluation of its pharmacological and toxicological properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: A critical early step is the evaluation of the compound's ADMET properties. Modern drug discovery often employs in silico tools to predict these characteristics. For example, computational models can assess whether a compound adheres to criteria for drug-likeness, such as Lipinski's Rule of Five, and predict its pharmacokinetic behavior. mdpi.com These computational predictions are then followed by in vitro experimental assays to measure parameters like metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions through cytochrome P450 inhibition. Some studies on novel thiazole derivatives have included in silico ADME-Tox profiles, indicating good oral bioavailability and low toxicity for the synthesized compounds. mspsss.org.ua

Biocompatibility and Selectivity: It is crucial to ensure that a drug candidate is not only effective against its target but also safe for the host. Initial biocompatibility can be assessed through simple in vitro tests. For instance, a series of fluorophenyl-based thiazoles were evaluated for their biocompatibility using an in vitro hemolytic assay, which showed the compounds caused minimal lysis of human red blood cells. nih.gov Furthermore, selectivity is a key consideration, especially for anticancer agents. A promising compound should be significantly more toxic to cancer cells than to normal, healthy cells. This is often evaluated by comparing the IC50 values in cancer cell lines versus non-malignant cell lines. A pyridine-thiazole hybrid, for example, showed high potency in leukemia cells (IC50 = 0.57 µM) while being much less active in pseudo-normal human cell lines (IC50 > 50 µM), indicating a favorable selectivity profile. nih.gov